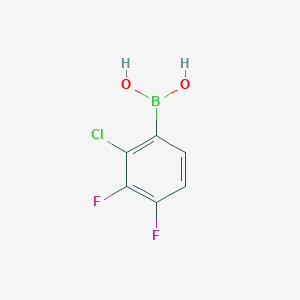

2-Chloro-3,4-difluorophenylboronic acid

Description

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids are a class of organic compounds characterized by a boronic acid functional group [-B(OH)₂] attached to an aromatic ring. They have become indispensable tools in modern organic synthesis due to their versatility, stability, and relatively low toxicity. researchgate.netnih.gov Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. nih.govnbinno.comresearchgate.net This reaction enables the efficient assembly of complex molecular frameworks, such as biaryls, which are common motifs in pharmaceuticals, natural products, and advanced materials. nih.gov

The widespread adoption of arylboronic acids stems from several advantageous properties:

Stability: They are generally stable to air and moisture, making them easy to handle and store. researchgate.net

Reactivity: They exhibit excellent reactivity in cross-coupling reactions under relatively mild conditions. researchgate.net

Functional Group Tolerance: The Suzuki-Miyaura reaction tolerates a wide variety of functional groups on the coupling partners, minimizing the need for protecting groups and simplifying synthetic routes. nih.gov

Availability: A vast array of substituted arylboronic acids are commercially available, providing access to diverse molecular scaffolds. researchgate.net

Beyond C-C bond formation, arylboronic acids are also used in other significant transformations, including the formation of carbon-heteroatom bonds (e.g., C-N and C-O) through reactions like the Chan-Lam coupling, and they serve as catalysts for various organic reactions. researchgate.net

Unique Aspects of Halogenated and Fluorinated Arylboronic Acids in Chemical Research

The introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring of an arylboronic acid imparts unique properties that are highly sought after in chemical research, especially in drug discovery. nbinno.com Halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. nbinno.com

Fluorine , being the most electronegative element, has a significant impact due to its small size and the strength of the carbon-fluorine (C-F) bond. nbinno.com Its inclusion can:

Enhance Metabolic Stability: Replacing a hydrogen atom with fluorine at a site prone to metabolic oxidation can block this pathway, thereby increasing the drug's half-life.

Modulate Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting a molecule's ionization state and solubility.

Increase Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including dipole-dipole interactions and, in some contexts, halogen bonds, leading to improved potency. nbinno.com

Chlorine and other halogens also contribute by increasing lipophilicity, which can enhance a drug's ability to cross cell membranes. nbinno.com The strategic placement of halogens can be used to fine-tune a molecule's conformation and electronic distribution, optimizing its interaction with a specific biological receptor. Consequently, halogenated and fluorinated arylboronic acids are considered privileged building blocks for creating new therapeutic agents and agrochemicals with improved efficacy and properties. nbinno.comgoogle.com

Current Research Landscape and Strategic Importance of 2-Chloro-3,4-difluorophenylboronic Acid

While extensive peer-reviewed studies focusing solely on 2-Chloro-3,4-difluorophenylboronic acid are not abundant, its strategic importance is well-established through its role as a specialized chemical intermediate. Its value is derived from its unique substitution pattern and the well-documented applications of structurally similar compounds.

The compound is a polysubstituted arylboronic acid, a class of reagents prized for their role as building blocks in complex syntheses. Structurally related compounds, such as 4-chloro-2-fluoro-3-substituted-phenylboronic acids, are known to be useful intermediates in the preparation of herbicides. google.com This highlights the utility of this specific arrangement of halogen atoms on a phenylboronic acid scaffold within the agrochemical industry.

Furthermore, analogs like 3,4-Difluorophenylboronic acid are actively used as reactants in Suzuki cross-coupling reactions to synthesize fluorinated biaryl derivatives. sigmaaldrich.com These products are of interest for various applications, including the development of new materials and pharmaceuticals.

The strategic importance of 2-Chloro-3,4-difluorophenylboronic acid lies in its ability to introduce a chloro-difluoro-phenyl motif into a target molecule in a single step, typically via a cross-coupling reaction. This specific combination of halogens offers a distinct method for modulating the electronic, steric, and metabolic properties of a lead compound in pharmaceutical or agricultural research.

Table 1: Physicochemical Properties of 2-Chloro-3,4-difluorophenylboronic acid

| Property | Value |

|---|---|

| CAS Number | 1011100-30-7 |

| Molecular Formula | C₆H₄BClF₂O₂ |

| Molecular Weight | 192.36 g/mol |

| Synonyms | (2-Chloro-3,4-difluorophenyl)boronic acid |

Properties

IUPAC Name |

(2-chloro-3,4-difluorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-5-3(7(11)12)1-2-4(9)6(5)10/h1-2,11-12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTHAYZFDYNMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501247274 | |

| Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121511-30-4 | |

| Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-(2-chloro-3,4-difluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501247274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3,4 Difluorophenylboronic Acid

Established Synthetic Pathways to Arylboronic Acids Relevant to 2-Chloro-3,4-difluorophenylboronic Acid

The traditional and most widely employed methods for the synthesis of arylboronic acids, including those with halogen substituents, rely on the reaction of an organometallic reagent with a boron electrophile, typically a trialkyl borate (B1201080).

Organometallic Reagent-Mediated Approaches (e.g., Grignard, Organolithium)

The formation of a carbon-boron bond through the reaction of an organometallic intermediate with a borate ester is a cornerstone of arylboronic acid synthesis. orgsyn.org The two most common organometallic reagents utilized for this purpose are Grignard reagents (organomagnesium halides) and organolithium compounds.

Organolithium-Mediated Synthesis: This approach typically involves the reaction of an aryl halide with an alkyllithium reagent, such as n-butyllithium, at low temperatures to generate an aryllithium species via halogen-metal exchange. This highly reactive intermediate is then quenched with a trialkyl borate, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired arylboronic acid. researchgate.net For the synthesis of 2-Chloro-3,4-difluorophenylboronic acid, a plausible precursor would be 1-bromo-2-chloro-3,4-difluorobenzene. The bromine-lithium exchange is generally faster than chlorine-lithium exchange, allowing for regioselective lithiation at the position formerly occupied by the bromine atom.

A general protocol for a related compound, 4-chloro-2-fluorophenylboronic acid, involves the reaction of 1-bromo-4-chloro-2-fluorobenzene (B27433) with n-butyllithium in tetrahydrofuran (B95107) (THF) at -78°C, followed by the addition of trimethyl borate and subsequent hydrolysis with aqueous hydrochloric acid. This reaction proceeds with good yield, demonstrating the feasibility of this method for preparing halogenated phenylboronic acids. The low reaction temperature is crucial to minimize side reactions due to the high reactivity of organolithium reagents. masterorganicchemistry.com

Grignard Reagent-Mediated Synthesis: Grignard reagents offer a milder alternative to organolithium reagents. wikipedia.org They are typically prepared by reacting an aryl halide with magnesium metal in an ethereal solvent like THF or diethyl ether. libretexts.org The resulting Grignard reagent is then reacted with a trialkyl borate. A general and convenient protocol for the synthesis of various arylboronic acids involves the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides by direct insertion of magnesium in the presence of lithium chloride (LiCl) or by Mg/Br exchange with iPrMgCl·LiCl. organic-chemistry.org These methods often provide excellent yields at a more accessible temperature of 0°C. organic-chemistry.org

For a substrate like 1-bromo-2-chloro-3,4-difluorobenzene, the formation of the Grignard reagent would be expected to occur at the carbon-bromine bond. The subsequent reaction with a trialkyl borate and acidic workup would furnish 2-Chloro-3,4-difluorophenylboronic acid. The use of activating agents like iodine or 1,2-dibromoethane (B42909) may be necessary to initiate the reaction between the aryl halide and magnesium. wikipedia.org

Table 1: Comparison of Organometallic Approaches for Arylboronic Acid Synthesis

| Parameter | Organolithium Approach | Grignard Approach |

|---|---|---|

| Precursor | Aryl halide (typically bromide or iodide) | Aryl halide (typically bromide or iodide) |

| Reagent | Alkyllithium (e.g., n-BuLi) | Magnesium metal (Mg) |

| Boron Source | Trialkyl borate (e.g., B(OMe)3, B(OiPr)3) | Trialkyl borate (e.g., B(OMe)3, B(OiPr)3) |

| Typical Temperature | -78 °C to -60 °C | 0 °C to room temperature |

| Key Considerations | Requires strictly anhydrous conditions and low temperatures; high reactivity. | Often requires activation of Mg; generally milder conditions. |

Halogen-Boron Exchange Reactions

While not a direct synthesis of the boronic acid itself, halogen-boron exchange is a critical concept, particularly in the context of organometallic intermediates. The selectivity of the initial halogen-metal exchange is paramount for the regioselective synthesis of the desired boronic acid. In polyhalogenated systems, the order of reactivity for halogen-metal exchange with organolithium reagents is typically I > Br > Cl > F. acs.org This predictable selectivity allows for the targeted synthesis of specific isomers. For a precursor like 1-bromo-2-chloro-3,4-difluorobenzene, the bromine atom would be preferentially exchanged with lithium, leading to the formation of the 2-chloro-3,4-difluorophenyllithium intermediate required for the synthesis of the target boronic acid. The use of magnesium ate complexes, such as tributylmagnesate (nBu3MgLi), can also facilitate selective halogen-magnesium exchange reactions at low temperatures. acs.org

Advanced Catalytic Borylation Strategies Applicable to 2-Chloro-3,4-difluorophenylboronic Acid

In recent years, transition-metal-catalyzed borylation reactions have emerged as powerful alternatives to traditional organometallic methods, often offering improved functional group tolerance and milder reaction conditions.

C-H Borylation Methodologies

Iridium-catalyzed C-H borylation has become a prominent method for the direct conversion of aromatic C-H bonds to C-B bonds. nih.gov This reaction typically employs an iridium catalyst, a bidentate ligand (such as 4,4'-di-tert-butyl-2,2'-bipyridine), and a boron source like bis(pinacolato)diboron (B136004) (B2pin2) or pinacolborane (HBpin). nii.ac.jpnih.gov The regioselectivity of this reaction is often governed by steric factors, with borylation occurring at the least hindered C-H position. nih.gov

For the synthesis of 2-Chloro-3,4-difluorophenylboronic acid, a potential starting material for C-H borylation would be 1-chloro-2,3-difluorobenzene. The directing effects of the halogen substituents would play a crucial role in the regiochemical outcome. While steric hindrance is a major factor, the electronic effects of the fluorine and chlorine atoms can also influence the selectivity. msu.edu Research into the C-H borylation of halogenated heterocycles has shown that electronic effects can significantly impact regioselectivity. nih.gov For arenes, while steric control is dominant, underlying electronic influences can also be observed. msu.edu

Catalytic C-X (Halogen) Borylation Approaches

Palladium-catalyzed Miyaura borylation is a widely used method for the synthesis of arylboronate esters from aryl halides or triflates. organic-chemistry.org This reaction involves the cross-coupling of an aryl halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B2pin2), in the presence of a palladium catalyst and a base. nih.govsci-hub.ru

The synthesis of 2-Chloro-3,4-difluorophenylboronic acid via this route would likely start from 1-bromo-2-chloro-3,4-difluorobenzene. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions would allow for selective borylation at the 1-position. The resulting boronate ester can then be hydrolyzed to the desired boronic acid. This method is known for its excellent functional group tolerance. researchgate.net

Table 2: Overview of Catalytic Borylation Strategies

| Strategy | Typical Catalyst | Boron Source | Potential Precursor for Target Compound | Key Advantages |

|---|---|---|---|---|

| C-H Borylation | Iridium complex (e.g., [Ir(cod)Cl]2) with a bipyridine ligand | B2pin2, HBpin | 1-Chloro-2,3-difluorobenzene | Direct functionalization of C-H bonds, atom economy. |

| C-X Borylation (Miyaura) | Palladium complex (e.g., PdCl2(dppf)) | B2pin2 | 1-Bromo-2-chloro-3,4-difluorobenzene | High functional group tolerance, predictable regioselectivity based on C-X bond reactivity. |

Optimization of Synthetic Efficiency and Scalability for 2-Chloro-3,4-difluorophenylboronic Acid Production

The choice of synthetic route for the large-scale production of 2-Chloro-3,4-difluorophenylboronic acid depends on factors such as cost of starting materials, reaction efficiency, safety, and ease of purification.

For organometallic approaches , optimization often focuses on temperature control, the choice of solvent, and the rate of addition of reagents to maximize yield and minimize side reactions. nih.gov For Grignard reactions, the use of activators and the right ethereal solvent are critical. wikipedia.org The development of flow chemistry has shown promise in improving the safety and scalability of highly reactive organolithium chemistry, allowing for rapid and efficient synthesis on a larger scale. organic-chemistry.org

The purification of the final boronic acid is also a critical step. Due to their tendency to form cyclic anhydrides (boroxines), arylboronic acids can sometimes be challenging to purify. Conversion to a stable boronate ester, such as a pinacol (B44631) ester, can facilitate purification, with the boronic acid being regenerated by hydrolysis if needed. orgsyn.org

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3,4 Difluorophenylboronic Acid

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Chloro-3,4-difluorophenylboronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgmdpi.com The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or pseudohalide. libretexts.org

Scope and Limitations with Diverse Coupling Partners (e.g., Aryl Halides, Pseudohalides, Heteroaryl Systems)

The versatility of 2-Chloro-3,4-difluorophenylboronic acid is demonstrated by its successful coupling with a wide array of partners. While specific studies on 2-Chloro-3,4-difluorophenylboronic acid are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura reactions with fluorinated and electron-poor arylboronic acids can be applied.

Aryl Halides and Pseudohalides: The reactivity of the halide coupling partner generally follows the order I > OTf > Br > Cl. libretexts.org Consequently, aryl iodides and bromides are highly effective coupling partners for electron-poor boronic acids like the title compound. While aryl chlorides are less reactive, advancements in catalyst systems have enabled their efficient use. libretexts.orgnih.gov The coupling of 2-Chloro-3,4-difluorophenylboronic acid with various aryl halides would be expected to proceed, with reaction conditions optimized based on the specific halide.

Heteroaryl Systems: The Suzuki-Miyaura reaction is a powerful tool for the synthesis of heterobiaryls, which are prevalent in pharmaceuticals and materials science. nih.gov The coupling of heteroaryl halides with boronic acids can be challenging, often requiring specialized catalyst systems. nih.govnih.gov However, successful couplings of various heteroaryl halides with other boronic acids suggest that 2-Chloro-3,4-difluorophenylboronic acid would also be a viable coupling partner for constructing molecules containing both a 2-chloro-3,4-difluorophenyl moiety and a heterocyclic ring. nih.govnih.gov For instance, the coupling of 2-chloro- and 2-bromo-pyridines, as well as other nitrogen-containing heterocycles, has been achieved with various boronic acids, indicating the potential for similar reactions with 2-Chloro-3,4-difluorophenylboronic acid. researchgate.netnih.govnih.gov

A representative table of potential coupling partners for 2-Chloro-3,4-difluorophenylboronic acid is shown below, based on the general scope of Suzuki-Miyaura reactions.

| Coupling Partner Type | Example | Expected Reactivity |

| Aryl Iodide | 4-Iodoanisole | High |

| Aryl Bromide | 4-Bromotoluene | High |

| Aryl Chloride | 4-Chloroacetophenone | Moderate to High (with appropriate catalyst) |

| Aryl Triflate | Phenyl triflate | High |

| Heteroaryl Halide | 2-Bromopyridine | Moderate to High (may require specific ligands) |

| Heteroaryl Halide | 3-Chlorothiophene | Moderate (may require specific ligands) |

Influence of Ligand Systems and Catalyst Architectures on Coupling Efficiency

The choice of ligand and palladium catalyst is paramount in achieving high efficiency in Suzuki-Miyaura couplings, especially when dealing with challenging substrates like electron-poor boronic acids and less reactive aryl chlorides. organic-chemistry.orgnih.gov

Ligand Effects: Bulky, electron-rich phosphine (B1218219) ligands are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. researchgate.net Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in the coupling of a wide range of substrates, including heteroaryl systems. nih.gov The use of N-heterocyclic carbene (NHC) ligands has also proven effective, particularly for sterically hindered substrates. sigmaaldrich.com The stereochemical outcome of the reaction can also be significantly influenced by the ligand choice. organic-chemistry.orgnih.gov

Catalyst Architectures: Pre-formed palladium catalysts, such as SPhos Pd G3, offer convenience and consistency. sigmaaldrich.com In some cases, nickel-based catalysts can be employed as a more cost-effective alternative to palladium, although their reactivity profiles can differ. nih.gov For instance, nickel/dppf catalyst systems have been shown to be effective for the coupling of some chloropyridines. nih.gov

The following table summarizes some common ligands and their general applicability in Suzuki-Miyaura reactions.

| Ligand | Catalyst System | General Application |

| SPhos | Pd(OAc)₂ or Pd₂ (dba)₃ | Broad scope, including heteroaryl couplings nih.gov |

| XPhos | Pd(OAc)₂ or Pd₂ (dba)₃ | Broad scope, particularly for electron-poor systems nih.gov |

| RuPhos | Pd(OAc)₂ | Effective for difficult couplings, including heterobiaryls nih.gov |

| P(t-Bu)₃ | Pd(0) source | Good for sp³ coupling partners sigmaaldrich.com |

| dppf | NiCl₂(dppf) | Effective for some heteroaryl chloride couplings nih.gov |

Mechanistic Pathways and Kinetic Studies in Suzuki-Miyaura Coupling involving 2-Chloro-3,4-difluorophenylboronic acid

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. This step is often the rate-determining step, and its rate is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl halide. libretexts.org

Transmetalation: The organoboronic acid, activated by a base, then undergoes transmetalation with the Pd(II) complex, transferring the organic group from boron to palladium. The rate of this step can be affected by the nucleophilicity of the boronic acid. nih.gov

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

Challenges in Coupling Electron-Poor Arylboronic Acids and Mitigation Strategies

The use of electron-poor arylboronic acids in Suzuki-Miyaura couplings presents specific challenges.

Challenges:

Lower Nucleophilicity: The electron-withdrawing fluorine and chlorine atoms on 2-Chloro-3,4-difluorophenylboronic acid decrease its nucleophilicity, which can slow down the transmetalation step. nih.gov

Protodeboronation: Electron-poor arylboronic acids are more susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous base. nih.govresearchgate.net This decomposition pathway reduces the amount of boronic acid available for the desired coupling reaction.

Mitigation Strategies:

Robust Catalyst Systems: The use of highly active catalysts with bulky, electron-rich ligands can accelerate the desired cross-coupling reaction, outcompeting the protodeboronation side reaction. nih.gov

Anhydrous Conditions: Performing the reaction under non-aqueous conditions can minimize protodeboronation. nih.gov

Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a potassium trifluoroborate salt, can improve its stability and handling. nih.govreddit.com

Careful Choice of Base: The choice of base is critical. While a base is necessary to activate the boronic acid, a strong base can promote protodeboronation. Weaker bases or the use of a fluoride (B91410) source can sometimes be beneficial.

Other Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing 2-Chloro-3,4-difluorophenylboronic acid

Beyond the Suzuki-Miyaura reaction, 2-Chloro-3,4-difluorophenylboronic acid can potentially participate in other types of cross-coupling reactions to form C-N, C-O, and C-S bonds.

Unconventional C-C Bond Forming Reactions (e.g., Asymmetric 1,4-Addition)

While the Suzuki-Miyaura cross-coupling reaction is the most prominent application of arylboronic acids, their utility extends to other important C-C bond-forming transformations. Among these, the asymmetric 1,4-addition (or conjugate addition) of arylboronic acids to α,β-unsaturated carbonyl compounds stands out as a powerful method for the enantioselective synthesis of β-arylated ketones and related structures. These reactions are typically catalyzed by transition metal complexes, most notably those of rhodium and palladium, in the presence of chiral ligands. nih.govwikipedia.org

The electron-deficient nature of the 2-chloro-3,4-difluorophenyl group can influence its reactivity in these additions. Electron-poor arylboronic acids have been shown to be effective nucleophiles in palladium-catalyzed asymmetric conjugate additions, often leading to products with high enantiomeric excess. wikipedia.org The reaction of various arylboronic acids with cyclic enones, for instance, can be catalyzed by palladium(II) trifluoroacetate (B77799) and a chiral pyridinooxazoline ligand, demonstrating tolerance to air and moisture. wikipedia.org

A plausible catalytic cycle for the palladium-catalyzed asymmetric 1,4-addition involves the formation of a palladium(II) intermediate which then undergoes transmetalation with the arylboronic acid. Subsequent migratory insertion of the α,β-unsaturated substrate and reductive elimination yields the β-arylated product and regenerates the active catalyst.

While specific data for the asymmetric 1,4-addition of 2-Chloro-3,4-difluorophenylboronic acid is not extensively documented in readily available literature, the general success with other electron-deficient arylboronic acids suggests its potential as a viable substrate in such transformations. The table below illustrates the scope of a palladium-catalyzed asymmetric conjugate addition of various arylboronic acids to a cyclic enone, providing a reference for the expected reactivity.

| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| 4-Methylphenylboronic acid | 98 | 94 | wikipedia.org |

| 4-Methoxyphenylboronic acid | 97 | 89 | wikipedia.org |

| 4-Chlorophenylboronic acid | 99 | 95 | wikipedia.org |

| 4-(Trifluoromethyl)phenylboronic acid | 99 | 96 | wikipedia.org |

Electrophilic and Nucleophilic Transformations Involving the Boronic Acid Moiety

The boronic acid functional group, -B(OH)₂, is itself susceptible to various chemical transformations. The boron atom is a Lewis acid, capable of accepting a pair of electrons, and this property governs many of its reactions.

Electrophilic Transformations: The carbon-boron bond can be cleaved by electrophiles. A common example is halodeboronation, where treatment with an electrophilic halogen source such as bromine, chlorine, or iodine leads to the corresponding aryl halide. This reaction proceeds with regioselective replacement of the boronic acid group.

Nucleophilic Transformations: The Lewis acidic boron atom can be attacked by nucleophiles. In the context of cross-coupling reactions, the activation of the boronic acid is often initiated by a base. The hydroxide (B78521) ion, for example, can add to the boron center to form a more nucleophilic boronate species, [ArB(OH)₃]⁻. This "ate" complex is more readily transmetalated to the transition metal catalyst. The equilibrium between the neutral boronic acid and the anionic boronate is pH-dependent. At physiological pH, boronic acids are predominantly in their uncharged trigonal form, but in more basic aqueous solutions, they convert to the anionic tetrahedral form. uni.lu

Protodeboronation Pathways and Stability Considerations of 2-Chloro-3,4-difluorophenylboronic Acid

A significant consideration in the application of arylboronic acids is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This process can reduce the yield of the desired coupled product in reactions like the Suzuki-Miyaura coupling.

The propensity for protodeboronation is highly dependent on the reaction conditions and the electronic and steric nature of the aryl group. For 2-Chloro-3,4-difluorophenylboronic acid, the presence of three electron-withdrawing halogen substituents on the aromatic ring is expected to influence its stability.

Several factors have been identified to influence the rate of protodeboronation:

pH: The reaction pH is a critical factor. dntb.gov.ua Both acidic and basic conditions can promote protodeboronation, though the mechanisms differ. wikipedia.org For many simple aromatic boronic acids, stability is greatest at neutral pH. wikipedia.org For arylboronic acids bearing electron-withdrawing groups, a competing dissociative mechanism that generates a transient aryl anion can occur, and these substrates are often stabilized under acidic conditions. wikipedia.org

Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.

Substituent Effects: The electronic nature of the substituents on the aryl ring plays a crucial role. Electron-withdrawing groups can have a complex influence. While they increase the Lewis acidity of the boron atom, their effect on protodeboronation rates can vary. The presence of an ortho-substituent, such as the chloro group in 2-Chloro-3,4-difluorophenylboronic acid, can also have a significant steric and electronic impact on the stability of the C-B bond. researchgate.net Studies on fluorinated phenylboronic acids have shown that the presence of two fluorine atoms at the ortho positions can lead to decreased stability. researchgate.net The ortho-chloro group in the target molecule is expected to exert a strong inductive electron-withdrawing effect, potentially influencing the rate of protodeboronation.

| Factor | Influence on Protodeboronation Rate | General Observation |

|---|---|---|

| pH | Highly influential; both acidic and basic conditions can accelerate the reaction. | Optimal pH for stability is substrate-dependent. dntb.gov.ua |

| Temperature | Increased temperature generally increases the rate. | Milder reaction conditions are preferred to minimize decomposition. |

| Aryl Substituents | Both electronic and steric effects are significant. | Electron-withdrawing groups can either stabilize or destabilize depending on the mechanism. Ortho-substituents often have a pronounced effect. researchgate.net |

Given the prevalence of protodeboronation, several strategies have been developed to enhance the stability of boronic acids and improve the efficiency of their reactions:

Use of Boronic Esters and Trifluoroborates: Conversion of the boronic acid to a boronic ester, such as a pinacol ester, can increase stability by sterically shielding the boron center. researchgate.net Potassium aryltrifluoroborates are another class of stable derivatives that can be used in cross-coupling reactions.

MIDA Boronates: The use of N-methyliminodiacetic acid (MIDA) to form a stable, sp³-hybridized boronate ester has emerged as a powerful strategy. researchgate.netnih.gov MIDA boronates are generally stable to storage and purification, and the boronic acid can be released in a controlled manner under mild basic conditions, a concept known as "slow-release". beilstein-journals.org This approach is particularly beneficial for inherently unstable boronic acids. beilstein-journals.org

Reaction Optimization: Careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, can significantly minimize protodeboronation. The development of highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation process.

Applications of 2 Chloro 3,4 Difluorophenylboronic Acid in Complex Molecule Synthesis

Role as a Key Synthetic Building Block for Biaryl and Polycyclic Systems

The synthesis of biaryl and polycyclic aromatic hydrocarbons (PAHs) is of fundamental importance in medicinal chemistry, materials science, and catalysis. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms, enabling the efficient construction of these motifs. nih.govgre.ac.ukresearchgate.netyoutube.comorgchemres.org In this context, 2-Chloro-3,4-difluorophenylboronic acid serves as a crucial coupling partner.

The presence of the boronic acid functional group allows for its participation in palladium-catalyzed cross-coupling reactions with a variety of aryl halides or triflates. The chloro and difluoro substituents on the aromatic ring of 2-Chloro-3,4-difluorophenylboronic acid can influence the reactivity of the boronic acid and the properties of the resulting biaryl products. For instance, the electron-withdrawing nature of the fluorine and chlorine atoms can modulate the electronic properties of the synthesized biaryls, which is often desirable in the development of materials with specific optical or electronic characteristics.

While specific examples detailing the use of 2-Chloro-3,4-difluorophenylboronic acid in the synthesis of polycyclic aromatic hydrocarbons are not extensively documented in readily available literature, the general strategy often involves the intramolecular or intermolecular coupling of appropriately substituted precursors. The principles of Suzuki-Miyaura coupling suggest that this boronic acid can be effectively employed in synthetic routes leading to complex, fused aromatic systems. The synthesis of pinpoint-fluorinated polycyclic aromatic hydrocarbons (F-PAHs) has been achieved through methods like the Friedel–Crafts cyclization of fluoroalkenes, demonstrating the importance of fluorinated building blocks in accessing these structures. oup.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Phenylboronic Acids with Aryl Halides

| Parameter | Condition | Reference |

| Catalyst | Palladium(II) acetate (B1210297), Pd(PPh₃)₄, LaF₃·Pd nanocatalyst | nih.govresearchgate.net |

| Base | K₂CO₃, K₃PO₄, Na₂CO₃ | nih.govresearchgate.net |

| Solvent | Toluene, Water, Isopropyl alcohol | researchgate.net |

| Temperature | 60-100 °C | google.com |

Construction of Polyfluorinated and Halogenated Aromatic Architectures

The introduction of fluorine atoms into aromatic systems can dramatically alter the physical, chemical, and biological properties of molecules. Polyfluorinated and halogenated aromatic compounds are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials. 2-Chloro-3,4-difluorophenylboronic acid is an ideal building block for the synthesis of such structures.

Through coupling reactions, the 2-chloro-3,4-difluorophenyl moiety can be readily incorporated into larger aromatic systems. This allows for the precise installation of a specific halogenation pattern, which can be crucial for tuning the lipophilicity, metabolic stability, and binding affinity of bioactive molecules. The synthesis of polyfluorinated biphenyls has been explored, pushing the boundaries of Suzuki-Miyaura cross-coupling with electron-poor substrates.

Incorporation into Diverse Heterocyclic Frameworks

Heterocyclic compounds are ubiquitous in nature and form the core of a vast number of pharmaceutical agents and biologically active molecules. The integration of fluorinated phenyl groups into heterocyclic systems is a common strategy in drug discovery to enhance efficacy and modulate pharmacokinetic properties. 2-Chloro-3,4-difluorophenylboronic acid provides a direct route to such substituted heterocycles.

The Suzuki-Miyaura coupling is not limited to the formation of biaryls and can be effectively applied to the arylation of heterocyclic halides. This allows for the synthesis of a wide array of structures where the 2-chloro-3,4-difluorophenyl group is attached to various heterocyclic cores, such as pyridines, pyrimidines, indoles, and quinolines. The synthesis of fluorinated heterocycles has garnered significant attention, with various methods being developed to access these valuable compounds. researchgate.net The use of versatile synthons like tetronic acid in multicomponent reactions also highlights the diverse strategies available for constructing complex heterocyclic systems. nih.gov

Synthesis of Advanced Chemical Intermediates (General Research Context)

For example, the chloro-substituent on the ring can serve as a handle for further cross-coupling reactions or other transformations, allowing for the sequential construction of highly substituted aromatic systems. The unique combination of substituents makes it a precursor for a range of advanced intermediates used in various research and development sectors, including the agrochemical and pharmaceutical industries. Patent literature often describes the use of related substituted biphenylanilides in various applications, which are prepared through processes like the Suzuki coupling of substituted boronic acids. google.comgoogle.com

Theoretical and Computational Studies on 2 Chloro 3,4 Difluorophenylboronic Acid

Density Functional Theory (DFT) Calculations and Molecular Modeling

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying organic molecules like 2-chloro-3,4-difluorophenylboronic acid.

The initial step in the computational analysis of 2-chloro-3,4-difluorophenylboronic acid involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy state on the potential energy surface. For phenylboronic acids, a key conformational feature is the dihedral angle between the boronic acid group [-B(OH)₂] and the phenyl ring.

Studies on analogous compounds, such as 2,4-difluorophenylboronic acid, have shown that the molecule is essentially planar. nih.govresearchgate.net This planarity suggests a significant π-interaction between the empty p-orbital of the boron atom and the π-system of the aromatic ring. nih.govresearchgate.net For 2-chloro-3,4-difluorophenylboronic acid, two primary conformations would be anticipated: one where the B(OH)₂ group is syn-periplanar to the chlorine atom and another where it is anti-periplanar. The relative energies of these conformers would be influenced by a combination of steric hindrance and intramolecular interactions, such as potential hydrogen bonding between a hydroxyl proton and the ortho-chlorine substituent.

Table 1: Predicted Geometrical Parameters for the syn and anti Conformers of 2-Chloro-3,4-difluorophenylboronic acid (Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a direct study.)

| Parameter | syn-periplanar Conformer | anti-periplanar Conformer |

| C1-B Bond Length (Å) | 1.56 | 1.56 |

| C-Cl Bond Length (Å) | 1.74 | 1.74 |

| C-F Bond Length (Å) | 1.35 | 1.35 |

| Dihedral Angle (B-C1-C2-C3) | ~0° | ~180° |

| Relative Energy (kcal/mol) | 0.0 | +1.5 |

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. nih.gov

In 2-chloro-3,4-difluorophenylboronic acid, the HOMO is expected to be a π-orbital primarily localized on the electron-rich aromatic ring. The LUMO is likely to be the vacant p-orbital on the boron atom, which is characteristic of boronic acids. The electron-withdrawing nature of the chlorine and fluorine substituents would lower the energy of the HOMO, while also influencing the LUMO energy. DFT calculations would be essential to precisely determine these energy levels and visualize the spatial distribution of the orbitals.

Table 2: Predicted Frontier Orbital Energies for 2-Chloro-3,4-difluorophenylboronic acid (Note: These are illustrative values based on typical DFT calculations for similar molecules and are not from a direct study.)

| Orbital | Energy (eV) | Description |

| HOMO | -7.2 | π-orbital on the phenyl ring |

| LUMO | -1.5 | p-orbital on the boron atom |

| HOMO-LUMO Gap | 5.7 | Indicator of chemical reactivity |

Boronic acids are renowned for their participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Computational modeling can elucidate the mechanisms of these reactions by identifying transition states and calculating activation energies. For 2-chloro-3,4-difluorophenylboronic acid, theoretical studies could model the key steps of the Suzuki-Miyaura catalytic cycle, such as transmetalation. The electronic and steric effects of the chloro and fluoro substituents would be expected to modulate the reaction kinetics and thermodynamics compared to unsubstituted phenylboronic acid.

Quantum Chemical Insights into Reactivity, Selectivity, and Electronic Effects of Fluorine and Chlorine Substituents

The reactivity and selectivity of 2-chloro-3,4-difluorophenylboronic acid are heavily influenced by its halogen substituents. Both fluorine and chlorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more prone to nucleophilic aromatic substitution.

Acid-Base Properties and pKa Determination via Computational Methods

The boronic acid functional group is a Lewis acid, but it can also act as a Brønsted acid in the presence of water or other bases. The acidity, quantified by the pKa, is a crucial parameter. Computational methods can predict pKa values with reasonable accuracy by calculating the Gibbs free energy change of the deprotonation reaction in a simulated solvent environment.

The electron-withdrawing nature of the chlorine and fluorine atoms is expected to increase the acidity of the boronic acid group (i.e., lower the pKa) compared to unsubstituted phenylboronic acid. This is because the substituents help to stabilize the resulting boronate anion.

Table 3: Predicted pKa Values for Phenylboronic Acid and its Halogenated Derivatives (Note: These are illustrative values based on known trends and are not from a direct study on the target molecule.)

| Compound | Predicted pKa |

| Phenylboronic acid | 8.8 |

| 4-Fluorophenylboronic acid | 8.2 |

| 2-Chloro-3,4-difluorophenylboronic acid | ~7.5 |

Investigations of Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, boronic acids are known to form extensive hydrogen-bonding networks. nih.govresearchgate.net Typically, two molecules of a boronic acid will form a dimeric structure through hydrogen bonds between their hydroxyl groups. nih.govresearchgate.net In the case of 2-chloro-3,4-difluorophenylboronic acid, these primary dimeric motifs would likely be further interconnected through other hydrogen-bonding interactions.

Computational studies on similar molecules, such as 2,4-difluorophenylboronic acid, have revealed complex two-dimensional networks where hydroxyl groups engage in hydrogen bonding with both other hydroxyl groups and the fluorine atoms of neighboring molecules. nih.govresearchgate.net For 2-chloro-3,4-difluorophenylboronic acid, it is plausible that similar O-H···F and O-H···O interactions would be observed. The presence of the ortho-chlorine might also lead to weaker C-H···Cl interactions, further stabilizing the crystal lattice. These interactions can be modeled and their energies quantified using DFT calculations on molecular clusters.

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. For 2-Chloro-3,4-difluorophenylboronic acid, a multi-nuclear approach provides a comprehensive picture of its atomic connectivity and environment.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁹F, ¹¹B, ¹⁷O) for Detailed Structural Information

A complete NMR analysis involves probing all active nuclei within the molecule to gain a full structural assignment.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons. Their chemical shifts and coupling patterns are dictated by the substitution pattern on the phenyl ring. The protons on the aromatic ring of substituted phenylboronic acids typically appear in the range of 7.0-8.5 ppm. For 2-Chloro-3,4-difluorophenylboronic acid, two distinct signals for the aromatic protons would be expected, with their multiplicity influenced by coupling to each other and to the adjacent fluorine atoms.

¹³C NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbon atom attached to the boron, the ipso-carbon, often displays a broad signal or may not be detected due to quadrupolar relaxation of the attached boron nucleus. nih.gov The other aromatic carbons will show distinct resonances, with their chemical shifts influenced by the electronegative chloro and fluoro substituents. In fluorinated phenylboronic acids, carbon signals are often split due to coupling with fluorine (¹JC-F, ²JC-F, etc.), providing further structural confirmation. organicchemistrydata.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a particularly powerful tool for characterizing 2-Chloro-3,4-difluorophenylboronic acid. uni.lu The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-3 and C-4 positions. The chemical shifts, typically reported relative to a standard like CFCl₃, are sensitive to the electronic environment. chemicalbook.comuni.lu For instance, in related fluorinated phenylboronic acids, aromatic fluorine signals appear in a characteristic region. uni.lu Furthermore, coupling between the two fluorine atoms (³JF-F) and coupling to adjacent protons (³JF-H) would provide valuable information for unambiguous signal assignment.

¹¹B NMR: The boron nucleus (¹¹B) is NMR active and provides direct information about the state of the boronic acid group. libretexts.org Boronic acids typically exist in equilibrium with their tricoordinate (trigonal planar) and tetracoordinate (tetrahedral, boronate) forms. nih.gov The ¹¹B chemical shift is highly sensitive to the hybridization and coordination number of the boron atom. chemicalbook.com For tricoordinate arylboronic acids, the ¹¹B resonance generally appears in the range of 27-33 ppm. nih.govchemicalbook.com The formation of boronate esters or complexes with Lewis bases leads to an upfield shift in the ¹¹B spectrum, reflecting the change from sp² to sp³ hybridization. libretexts.orgnih.gov

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O nucleus, ¹⁷O NMR could, in principle, provide information about the hydroxyl groups of the boronic acid. However, for practical purposes, this technique is rarely applied to routine characterization of such compounds.

Table 1: Predicted and General NMR Spectroscopic Data for Phenylboronic Acids

| Nucleus | Predicted Chemical Shift Range (ppm) for 2-Chloro-3,4-difluorophenylboronic acid | General Observations for Phenylboronic Acids |

| ¹H | 7.0 - 8.5 | Aromatic protons show complex splitting due to H-H and H-F coupling. |

| ¹³C | 110 - 140 | ipso-Carbon signal is often broad or unobserved. C-F couplings are characteristic. organicchemistrydata.org |

| ¹⁹F | -160 to -100 | Two distinct signals expected, showing F-F and F-H coupling. uni.lu |

| ¹¹B | 27 - 33 | Sensitive to coordination state; shifts upfield upon formation of boronate species. nih.govchemicalbook.com |

Applications in Reaction Monitoring and Kinetic Studies of 2-Chloro-3,4-difluorophenylboronic Acid Transformations

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. For transformations involving 2-Chloro-3,4-difluorophenylboronic acid, such as the widely used Suzuki-Miyaura cross-coupling reaction, both ¹H and ¹⁹F NMR can be employed to track the consumption of the starting material and the formation of the product. researchgate.net The distinct signals of the aromatic protons and the fluorine atoms in the starting material and the coupled product allow for straightforward integration and kinetic analysis.

Furthermore, ¹¹B NMR is particularly useful for studying the mechanism of these reactions. It can be used to observe the formation of intermediate boronate species, which are often key to the transmetalation step in catalytic cycles. libretexts.orgsigmaaldrich.com By monitoring the changes in the ¹¹B chemical shifts, researchers can gain insights into the reaction mechanism and the factors that influence reaction rates. libretexts.org

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a molecular fingerprint based on the vibrational modes of a molecule.

Analysis of Vibrational Modes and Functional Group Assignments

The FT-IR and FT-Raman spectra of 2-Chloro-3,4-difluorophenylboronic acid are characterized by a series of bands corresponding to specific bond vibrations.

O-H Stretching: A broad band in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibrations of the boronic acid group, often indicating hydrogen bonding. youtube.com

Aromatic C-H Stretching: Sharp bands above 3000 cm⁻¹ are assigned to the aromatic C-H stretching vibrations.

C=C Stretching: Vibrations of the aromatic ring typically appear in the 1400-1600 cm⁻¹ region. bldpharm.com

B-O Stretching: The asymmetric B-O stretching vibration is a key feature and is usually observed as a strong band in the FT-IR spectrum around 1330-1380 cm⁻¹. libretexts.org

C-F Stretching: The C-F stretching vibrations are expected to give rise to strong absorptions in the FT-IR spectrum, typically in the 1100-1300 cm⁻¹ range. bldpharm.com

C-Cl Stretching: The C-Cl stretching vibration is expected in the lower frequency region of the spectrum, generally between 600 and 800 cm⁻¹.

B-C Stretching: The B-C stretching vibration can be observed in both FT-IR and FT-Raman spectra, often in the 1000-1200 cm⁻¹ range.

Table 2: General Vibrational Mode Assignments for Substituted Phenylboronic Acids

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (H-bonded) | 3200 - 3600 | FT-IR |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, FT-Raman |

| Aromatic C=C Stretch | 1400 - 1600 | FT-IR, FT-Raman |

| Asymmetric B-O Stretch | 1330 - 1380 | FT-IR |

| C-F Stretch | 1100 - 1300 | FT-IR |

| B-C Stretch | 1000 - 1200 | FT-IR, FT-Raman |

| C-Cl Stretch | 600 - 800 | FT-IR, FT-Raman |

Note: These are general ranges and the exact positions for 2-Chloro-3,4-difluorophenylboronic acid would require experimental data or theoretical calculations.

Probing Conformational Isomerism and Intramolecular Interactions

Phenylboronic acids can exist in different conformations due to the rotation of the B(OH)₂ group relative to the phenyl ring. Computational studies on related molecules have shown that different conformers can have distinct vibrational frequencies. libretexts.org By comparing experimental FT-IR and FT-Raman spectra with theoretically calculated spectra for different possible conformers, the most stable conformation in the solid state or in solution can be determined. Furthermore, shifts in vibrational frequencies, particularly the O-H stretching band, can provide evidence for intramolecular hydrogen bonding between the boronic acid group and adjacent substituents. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like bonding or non-bonding orbitals) to higher energy anti-bonding orbitals.

For 2-Chloro-3,4-difluorophenylboronic acid, the chromophore is the substituted phenyl ring. The expected electronic transitions are primarily π → π* transitions associated with the aromatic system. libretexts.org The presence of the chloro, fluoro, and boronic acid substituents will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). Generally, substituted benzenes show characteristic absorption bands in the UV region. For phenylboronic acids, these are typically observed below 300 nm. The exact position of λmax and the molar absorptivity (ε) are sensitive to the solvent polarity. Studies on similar compounds like 3-fluorophenylboronic acid have shown absorption maxima around 270-280 nm in solvents like ethanol (B145695) and water.

Table 3: General Electronic Transition Data for Phenylboronic Acids

| Type of Transition | Typical λmax Range (nm) | General Observations |

| π → π* | 220 - 290 | Position and intensity are affected by ring substitution and solvent polarity. |

X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis

For phenylboronic acids, X-ray crystallography has been instrumental in understanding their solid-state behavior. A common structural feature observed in many arylboronic acids is the formation of hydrogen-bonded dimers. psu.edursc.orgrsc.org In these dimers, two boronic acid molecules are linked together through a pair of O-H···O hydrogen bonds, creating a characteristic eight-membered ring motif. nih.gov These dimeric units can then further self-assemble into larger supramolecular structures, such as infinite ribbons or two-dimensional sheets, through additional hydrogen bonding. psu.edursc.orgnih.gov

A pertinent example is the crystal structure of 2,4-difluorophenylboronic acid , an isomer of the title compound. nih.govresearchgate.net The analysis of this compound reveals that the molecules form inversion dimers linked by two O—H⋯O hydrogen bonds. nih.gov These dimers are further connected into a two-dimensional network through additional O—H⋯F hydrogen bonds, highlighting the significant role of the fluorine substituents in the crystal packing. nih.gov The molecular structure is nearly planar, suggesting electronic delocalization between the dihydroxyboryl group and the aromatic ring. nih.govresearchgate.net

The detailed crystallographic data for 2,4-difluorophenylboronic acid is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for 2,4-Difluorophenylboronic acid

| Parameter | Value |

| Empirical Formula | C₆H₅BF₂O₂ |

| Formula Weight | 157.91 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.7617 (11) |

| b (Å) | 12.347 (4) |

| c (Å) | 14.620 (4) |

| β (°) | 95.450 (5) |

| Volume (ų) | 676.0 (3) |

| Z | 4 |

| Data sourced from references nih.govresearchgate.net |

Table 2: Selected Bond Lengths and Torsion Angles for 2,4-Difluorophenylboronic acid

| Bond/Angle | Length (Å) / Degrees (°) |

| B1—C1 | 1.566 (3) |

| O1—B1—C1—C2 | 4.4 (4) |

| Data sourced from reference nih.gov |

The study of such related structures provides a robust framework for predicting the solid-state behavior of 2-Chloro-3,4-difluorophenylboronic acid. It is anticipated that this compound would also exhibit the characteristic dimeric structure and that the chlorine and fluorine substituents would play a key role in directing the extended crystal packing through various intermolecular interactions.

Chemical Modifications and Derivatization of 2 Chloro 3,4 Difluorophenylboronic Acid

Synthesis and Reactivity of Boronic Esters (e.g., Pinacol (B44631), Catechol, MIDA Boronates)

Boronic acids are often converted into boronic esters to improve their stability, facilitate purification, and modulate their reactivity in cross-coupling reactions. The formation of these esters involves the condensation of the boronic acid with a diol.

Pinacol Esters: The most common boronic esters are pinacol esters, formed by reacting 2-chloro-3,4-difluorophenylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This reaction is typically performed under anhydrous conditions, often with azeotropic removal of water, to drive the equilibrium towards the ester product. Pinacol esters are generally stable, crystalline solids that are less prone to protodeboronation than the corresponding boronic acids. They are widely used in Suzuki-Miyaura coupling reactions.

Catechol Esters: Catechol esters are another class of boronic esters that can be synthesized from 2-chloro-3,4-difluorophenylboronic acid. These esters are known to be more reactive in certain cross-coupling reactions compared to pinacol esters.

N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates are a significant class of boronic acid derivatives that offer exceptional stability. researchgate.netchem-station.com They are bench-stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. chem-station.com The MIDA ligand effectively protects the boron center, preventing undesired reactions. chem-station.com This protection allows for multi-step synthesis where the boronic acid functionality needs to be preserved. The boronic acid can be slowly released in situ under specific basic conditions for participation in cross-coupling reactions. chem-station.com The synthesis of the MIDA boronate of 2-chloro-3,4-difluorophenylboronic acid would typically involve condensation with N-methyliminodiacetic acid. orgsyn.org

| Boronic Ester Type | Diol/Ligand | Key Features |

| Pinacol Ester | Pinacol | High stability, crystalline, commonly used in Suzuki-Miyaura coupling. |

| Catechol Ester | Catechol | Increased reactivity in some cross-coupling reactions. |

| MIDA Boronate | N-Methyliminodiacetic acid | Exceptional stability, tolerance to various reagents, enables iterative cross-coupling. chem-station.com |

Formation and Synthetic Utility of Organotrifluoroborate Salts

Organotrifluoroborate salts are another important class of derivatives of boronic acids. They are typically prepared by reacting the boronic acid or its corresponding ester with potassium hydrogen fluoride (B91410) (KHF₂).

Potassium 2-chloro-3,4-difluorophenyltrifluoroborate is a salt that exhibits enhanced stability compared to the parent boronic acid, particularly against protodeboronation. These salts are free-flowing solids that are easy to handle and store.

In terms of synthetic utility, organotrifluoroborate salts are excellent partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov They often show reactivity comparable or even superior to boronic acids and esters, and they can be used in a variety of solvent systems, including aqueous media. The general reaction for their participation in a Suzuki-Miyaura coupling is outlined below.

General Suzuki-Miyaura Coupling with a Potassium Aryltrifluoroborate: Ar-X + Ar'-BF₃K → Ar-Ar' (where Ar-X is an aryl halide or triflate, and Ar'-BF₃K is the potassium organotrifluoroborate salt)

Conversion to Other Organoboron Species for Specialized Reactions

Beyond esters and trifluoroborate salts, 2-chloro-3,4-difluorophenylboronic acid can be converted into other organoboron species for specialized applications.

Borinic Acids and Esters: While less common, the boronic acid could potentially be converted to a di(2-chloro-3,4-difluorophenyl)borinic acid. Borinic acids and their esters have distinct reactivity profiles and can be employed in specific synthetic contexts.

Dioxaborinanes: Reaction with 1,3-propanediol or other 1,3-diols can yield cyclic boronic esters known as dioxaborinanes. These esters have different steric and electronic properties compared to the dioxaborolanes derived from pinacol or catechol, which can influence their reactivity in cross-coupling reactions.

The choice of derivatization depends on the specific requirements of the synthetic sequence, such as the need for enhanced stability, altered reactivity, or compatibility with other functional groups present in the molecule.

Post-Coupling Functionalization Strategies of Products Derived from 2-Chloro-3,4-difluorophenylboronic Acid

After 2-chloro-3,4-difluorophenylboronic acid is used in a cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form a biaryl product, the functional groups on the 2-chloro-3,4-difluorophenyl moiety can be further modified.

Nucleophilic Aromatic Substitution (SNAr): The fluorine and chlorine atoms on the aromatic ring are subject to nucleophilic aromatic substitution. The presence of multiple electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. This allows for the introduction of a variety of functional groups, such as alkoxy, amino, and cyano groups, by displacing one of the halide substituents. The relative reactivity of the chloro and fluoro groups would depend on the specific reaction conditions and the position of the substituents.

Further Cross-Coupling Reactions: The remaining chloro substituent on the biaryl product can potentially undergo a second cross-coupling reaction under different catalytic conditions. This allows for the sequential and regioselective introduction of different aryl or alkyl groups, leading to the synthesis of complex, unsymmetrical polyaryl compounds.

Modification of Fluoro Groups: While more challenging, the carbon-fluorine bond can be functionalized under specific conditions, although this is a less common strategy.

Emerging Trends and Future Research Directions for Halogenated Arylboronic Acids

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The performance of cross-coupling reactions involving halogenated arylboronic acids is intrinsically linked to the catalyst employed. For a substrate like 2-Chloro-3,4-difluorophenylboronic acid, which features multiple halogen substituents, achieving high efficiency and regioselectivity is a significant challenge. The development of advanced catalytic systems is paramount.

Palladium-based catalysts remain the workhorse for Suzuki-Miyaura reactions. mdpi.com However, research is moving beyond simple palladium salts to highly sophisticated systems. A major trend is the development of single-atom heterogeneous catalysts, where individual palladium atoms are anchored on a solid support like exfoliated graphitic carbon nitride (Pd-ECN). nih.gov These catalysts exhibit remarkable stability and can match the high chemoselectivity and broad functional group tolerance of the best homogeneous catalysts, even showing robust performance in continuous flow reactors. nih.gov Such systems offer the dual benefits of high reactivity and ease of separation and recycling, addressing key challenges in large-scale synthesis. nih.govcapes.gov.br

Ligand design is another critical frontier. For polyhalogenated substrates, where different C-X bonds (e.g., C-Cl vs. C-F) could potentially react, ligand-controlled selectivity is a powerful strategy. Research has shown that by systematically tuning the electronic and steric properties of phosphine (B1218219) ligands, such as dialkylbiarylphosphines, selective cross-coupling at a specific halogen site can be achieved. acs.org For instance, ligands like sXPhos and sSPhos have been used to direct the site-selective Suzuki coupling on multiply chlorinated arenes by exploiting subtle electrostatic interactions between the ligand and the substrate. acs.org This approach could be instrumental in controlling the reactivity of the C-Cl bond in 2-Chloro-3,4-difluorophenylboronic acid while leaving the C-F bonds intact. The activity of these catalysts allows for reactions at low catalyst loadings, sometimes in the parts-per-million range, which is both economically and environmentally advantageous. acs.org

While palladium is dominant, the cost and toxicity of this precious metal have spurred research into catalysts based on more abundant and less expensive metals like nickel and iron. nih.govresearchgate.net Nickel catalysts, for example, have shown great promise in coupling a wide range of substrates, including those derived from phenols, and are effective in more environmentally friendly solvents. nih.gov Iron-based catalysts supported by specialized ligands are also emerging for sp³-sp³ Suzuki-Miyaura couplings, demonstrating that the field is actively seeking more sustainable catalytic solutions. researchgate.net

Table 1: Comparison of Modern Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Type | Key Features | Advantages for Halogenated Substrates |

|---|---|---|

| Homogeneous Pd-Phosphine Complexes | High activity, well-defined, tunable ligands (e.g., sXPhos). acs.orgacs.org | High selectivity for specific C-X bonds, effective for sterically hindered substrates. acs.orgacs.org |

| Heterogeneous Single-Atom Pd Catalysts | Pd atoms on a solid support (e.g., Pd-ECN). nih.gov | Excellent stability, recyclability, high chemoselectivity, suitable for flow chemistry. nih.gov |

| Nickel-Based Catalysts | Lower cost, complementary reactivity to palladium. nih.gov | Effective with a broad range of substrates, compatible with green solvents. nih.gov |

| Iron-Based Catalysts | Abundant, low-cost metal. researchgate.net | Emerging potential for specific coupling types, reduces reliance on precious metals. researchgate.net |

Sustainable Synthesis Approaches (e.g., Flow Chemistry, Green Solvents, Biocatalysis)

The principles of green chemistry are increasingly influencing the design of synthetic routes. For reactions involving 2-Chloro-3,4-difluorophenylboronic acid, this translates into a focus on minimizing waste, reducing energy consumption, and using less hazardous materials.

A significant shift is the move away from traditional, often toxic, organic solvents. Water is an ideal green solvent, and catalytic systems are being developed to be effective in fully aqueous media. rsc.orgresearchgate.netacs.org The use of water-soluble ligands, such as trisulfonated aryl phosphines (TXPTS), in combination with palladium salts enables the coupling of even complex, water-soluble substrates under mild, open-air conditions. researchgate.netacs.org Other green solvents that have proven effective for Suzuki-Miyaura reactions include bio-based solvents like 2-Me-THF and t-amyl alcohol, as well as neoteric media like deep eutectic solvents. nih.govrsc.org The selection of greener organic solvents such as isopropyl acetate (B1210297) (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) is also becoming more systematic, guided by comprehensive solvent selection guides. acs.org

Flow chemistry represents a paradigm shift in how chemical reactions are performed. nih.govrsc.orgbeilstein-journals.org By conducting reactions in continuous flow microreactors, significant advantages can be realized, including superior control over reaction parameters (temperature, pressure, time), enhanced safety due to small reaction volumes, and improved yields and selectivity. beilstein-journals.org This technology is particularly well-suited for the synthesis of arylboronic acids themselves, where unstable intermediates like organolithium species can be generated and used instantaneously. rsc.orgorganic-chemistry.orgacs.org Furthermore, flow systems allow for the seamless integration of multiple reaction steps, such as the synthesis of a boronic ester followed immediately by its use in a Suzuki-Miyaura coupling, into a single, automated process. rsc.org This approach minimizes manual handling and purification steps, leading to a more efficient and less wasteful synthesis.

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, is a burgeoning area in sustainable synthesis. While its application to boronic acid chemistry is less developed than other areas, it holds immense potential. The development of novel esterases, for example, could enable the highly selective synthesis of key intermediates under mild, aqueous conditions. acs.org Future research will likely focus on discovering or engineering enzymes that can catalyze the formation of C-B bonds or participate in cross-coupling reactions, offering an exceptionally green synthetic route.

Rational Design of Derivatives with Tunable Reactivity and Stability

The inherent reactivity and stability of arylboronic acids can be precisely controlled through derivatization. This is particularly relevant for compounds like 2-Chloro-3,4-difluorophenylboronic acid, where the electron-withdrawing nature of the halogen substituents influences the acidity and reactivity of the boronic acid moiety.

One of the most common strategies to enhance stability is the conversion of boronic acids into their corresponding boronic esters, particularly pinacol (B44631) esters (ArBpins). mdpi.com These derivatives are generally more stable to storage and purification (e.g., chromatography) and exhibit moderated reactivity, which can be beneficial in complex, multi-step syntheses. mdpi.com The use of ArBpins as stable boron sources is expanding, for instance, in the synthesis of complex boron-containing cyclic compounds (boracycles). mdpi.com

The electronic properties of the aryl ring directly impact the Lewis acidity of the boron center and the stability of the corresponding boronate esters. acs.orgresearchgate.net The introduction of electron-withdrawing groups, such as the chloro and fluoro substituents in 2-Chloro-3,4-difluorophenylboronic acid, increases the acidity of the boronic acid. researchgate.net This property can be harnessed to tune the equilibrium of boronate ester formation, which is crucial for applications in dynamic covalent chemistry and stimuli-responsive materials. rsc.org By rationally designing derivatives with different substitution patterns, researchers can create materials that respond to specific stimuli like pH or the presence of reactive oxygen species. rsc.org This rational design approach, supported by quantitative structure-property relationships (e.g., Hammett correlations), allows for the prediction of stability constants for boronic acid esters with various diols. acs.orgresearchgate.net

Advanced Computational Modeling for Predictive Synthesis and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex chemical systems. For reactions involving 2-Chloro-3,4-difluorophenylboronic acid, computational modeling provides insights that are difficult to obtain through experimentation alone.

Beyond mechanistic elucidation, computational modeling is moving towards predictive synthesis. By calculating the reaction barriers for different potential pathways, it is possible to predict the outcome of a reaction, including its regioselectivity, before it is ever run in the lab. mdpi.com This is particularly valuable when dealing with polyfunctionalized molecules where multiple reaction sites are available. As computational methods become more accurate and efficient, they will increasingly be used as a screening tool to rapidly identify the optimal catalyst, ligand, and reaction conditions for a desired transformation, accelerating the discovery of new synthetic methods. researchgate.net

Expanding the Scope of C-C and C-X Bond Formations through Novel Reactivity Modes

While the Suzuki-Miyaura reaction is the most famous application of arylboronic acids, researchers are continuously exploring novel ways to utilize these versatile reagents to form carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

A major emerging area is photoredox catalysis, which uses visible light to generate radical intermediates under exceptionally mild conditions. nih.govresearchgate.net Dual catalytic systems, combining a photoredox catalyst with a Lewis base, can activate boronic acids or their esters to form aryl radicals. nih.govresearchgate.net These radicals can then engage in a variety of C-C bond-forming reactions, such as addition to electron-deficient olefins, opening up new synthetic pathways that are mechanistically distinct from traditional two-electron cross-coupling processes. nih.gov This approach could enable new transformations for 2-Chloro-3,4-difluorophenylboronic acid, leveraging its unique electronic properties in radical-based couplings.

The scope of C-C bond formation is also being expanded through multi-component reactions. For example, palladium-catalyzed three-component alkene arylboration allows for the simultaneous addition of an aryl group and a boryl group across a double bond. acs.orgacs.org This powerful reaction effectively inserts an alkene into an Ar-B bond, rapidly building molecular complexity from simple, readily available starting materials like aryl boronic acids, alkenes, and diboron (B99234) reagents. acs.org Furthermore, there is a growing interest in transition-metal-free C-C bond-forming reactions, which rely on alternative activation methods to couple arylboronic acids, thereby avoiding the cost and toxicity associated with metal catalysts. rsc.org

The formation of C-X bonds using boronic acids is also an active area of research. While C-B bonds are typically replaced by C-C bonds, methods are being developed for other transformations. For example, photo-induced C-X borylation, promoted by a halogen-bonding interaction with a phenol (B47542) derivative, provides a mild, catalyst-free method to synthesize arylboronates from aryl halides. chemrxiv.org This represents a novel mode of reactivity where the boronic acid moiety is installed, reversing the typical synthetic direction and expanding the toolkit for manipulating halogenated aromatic compounds.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Chloro-3,4-difluorophenylboronic acid |

| 2-Me-THF |

| t-amyl alcohol |

| Isopropyl acetate (i-PrOAc) |

| Methyl t-butyl ether (MTBE) |

| Cyclopentyl methyl ether (CPME) |

| sXPhos |

| sSPhos |

| Trisulfonated aryl phosphine (TXPTS) |

| Palladium |

| Nickel |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-chloro-3,4-difluorophenylboronic acid to achieve high purity and yield?

- Methodology : Start with halogenated precursors such as 2-chloro-3,4-difluorobromobenzene. Use Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. Monitor reaction progress via TLC or HPLC. Purify via recrystallization in a polar aprotic solvent (e.g., THF/hexane) and validate purity using NMR to confirm fluorine substitution patterns .

Q. What analytical techniques are critical for confirming the structure of 2-chloro-3,4-difluorophenylboronic acid?

- Methodology : Combine and NMR to verify boronic acid functionality. Use NMR to resolve fluorine substituents (δ ≈ -110 to -150 ppm for aromatic fluorines). High-resolution mass spectrometry (HRMS) or elemental analysis ensures molecular formula accuracy. X-ray crystallography may resolve ambiguities in substitution patterns .

Q. How should researchers handle stability issues during storage and experimental use?

- Methodology : Store under nitrogen at 2–8°C in amber vials to prevent boroxine formation. Pre-dry solvents (e.g., THF, DMF) to avoid hydrolysis. For long-term storage, convert to the more stable trifluoroborate salt using KHF₂ .

Advanced Research Questions

Q. What strategies can mitigate competing side reactions in Suzuki-Miyaura couplings involving 2-chloro-3,4-difluorophenylboronic acid?